molecular formula C14H14N2O6S2 B7796678 4,4'-Diaminostilbene-2,2'-disulphonic acid

4,4'-Diaminostilbene-2,2'-disulphonic acid

Cat. No. B7796678
M. Wt: 370.4 g/mol
InChI Key: REJHVSOVQBJEBF-UHFFFAOYSA-N
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Description

4,4'-Diaminostilbene-2,2'-disulphonic acid is a useful research compound. Its molecular formula is C14H14N2O6S2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Diaminostilbene-2,2'-disulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Diaminostilbene-2,2'-disulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Quality Assurance and Stability Analysis : It has been used in photoisomerization studies to develop a high-performance liquid chromatography method for quality assurance, particularly in tracking isomerization from E to Z form and detecting impurities. The mean recovery of 4,4'-Diaminostilbene-2,2'-disulphonic acid from authentic samples was reported as 99.75 ± 1.17% (Husain et al., 1992).

  • Textile Industry : It has been synthesized into derivatives that serve as fluorescent brightening agents on cotton and nylon fibers, showing excellent results. This is indicative of its application in enhancing the brightness and whiteness of fabrics (Modi, 1993).

  • Reactivity and Structural Analysis : The compound has been deprotonated and reacted with various agents to produce corresponding salts, which then have been used to study its reactivity with elements like copper, forming complex molecular structures. These structural analyses and reactivities have implications for understanding its binding and application potential in various chemical processes (Rader et al., 2007).

  • Photochemistry : The effects of solvents on the photochemical behavior of 4,4'-Diaminostilbene-2,2'-disulphonic acid have been studied, revealing significant influences of solvent polarity on non-radiative rates. This has implications for its use in optical and photochemical applications (Smit & Ghiggino, 1986).

  • Purification and Analysis : Research has been conducted on purifying commercial 4,4'-Diaminostilbene-2,2'-disulphonic acid to increase its purity beyond 99.6% through crystallization and analyzing factors that affect product quality in the purification process. This has implications for its production and quality control in industrial applications (Feng-bao, 2008).

properties

IUPAC Name

5-amino-2-[2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJHVSOVQBJEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024926
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diaminostilbene-2,2'-disulphonic acid

CAS RN

81-11-8
Record name Diaminostilbenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diamino-2,2'-stilbenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-diaminostilbene-2,2'-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Furthermore, 4-nitrotoluene-2-sulphonic acid can be used for the preparation of 4,4'-dinitrostilbene-2,2'-disulphonic acid, in which, for example, an approximately 30 to 50% strength aqueous solution of 4-nitrotoluene-2-sulphonic acid is reacted with oxidizing agents, for example with atmospheric oxygen. 4,4'-Dinitrostilbene-2,2'-disulphonic acid can be further processed by reduction to give 4,4'-diaminostilbene-2,2'-disulphonic acid (see Ber. 30, 3,100), and is an important intermediate product for the preparation of optical brighteners (A. Dorlars, C.-W. Schellhammer and J. Schroeder, Angew. Chem. 87, 693 (1975)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
MS Gabriela, GM Elena… - … Electronic Conference on …, 2010 - researchgate.net
Dyes ions have a tendency to self-associate in aqueous solutions. Since almost all textile dyes are applied from aqueous systems, it is important to understand the association of dyes in …
Number of citations: 2 www.researchgate.net
NC Rader, HA Nees, PS Szalay, M Zeller… - Journal of Chemical …, 2007 - Springer
The precursor compound 4,4′-diaminostilbene-2,2′disulphonic acid DAS-(SO 3 H) 2 was successfully deprotonated through reactions with (n-Bu 4 N)(OH) and NaOH to produce the …
Number of citations: 2 link.springer.com
KJ Smit, KP Ghiggino - Journal of photochemistry, 1986 - Elsevier
Rate constants for fluorescence, non-radiative decay and trans—cis photoisomerization of 4,4′-diaminostilbene-2,2′-disulphonic acid (DASDA) have been determined in a range of …
Number of citations: 11 www.sciencedirect.com
GF Kirkbright, DI Rees, WI Stephen - Analytica Chimica Acta, 1962 - Elsevier
Highly sensitive metallofluoreacent indicators are formed by condensing 4,4'-diaminostilbene and 4,4'-diaminostilbene-2,2'-disulphonic acid with sodium chloroacetate. The resulting N,…
Number of citations: 10 www.sciencedirect.com
E Casassas, M Peydro, L Puignou - Analytical letters, 1989 - Taylor & Francis
A kinetic method for the determination of traces of pyridine (40-400 ng.ml″1) is described, based on the Konig reaction with cyanogen bromide for ring-opening and using 4,4 ′-…
Number of citations: 7 www.tandfonline.com
E Casassas, R Rubio, G Rauret - Analyst, 1984 - pubs.rsc.org
The use of 4,4′-diaminostilbene-2,2′-disulphonic acid (amsonic acid) as an alternative coupling agent to barbituric acid in the determination of cyanide is proposed. Amsonic acid …
Number of citations: 11 pubs.rsc.org
JHP Tyman - Journal of the Society of Dyers and Colourists, 1965 - Wiley Online Library
The benzoyl, p–toluoyl, and p–aminobenzoyl derivatives of 4, 4′‐diaminostilbene‐3, 3′‐and‐2, 2′‐sulphonic acid have been prepared. Their substantivities (under equilibrium …
Number of citations: 5 onlinelibrary.wiley.com
GM Simu, A Dragomirescu, ME Grad… - 13th Int. Electron. Conf …, 2009 - sciforum.net
The synthesis of a new disazo dyes containing 4, 4’-diaminostilbene-2, 2’-disulfonic acid as middle component is presented. The synthesized dye was analyzed by thin layer …
Number of citations: 3 sciforum.net
S Husain, R Narsimha, SN Alvi, RN Rao - Journal of Chromatography A, 1992 - Elsevier
Studies on the photoisomerization of 4,4′-diaminostilbene-2,2′-disulphonic acid (DAST) were carried out using controlled light at 350 nm to follow the E to Z isomerization and to …
Number of citations: 11 www.sciencedirect.com
A PASCARIU - Revue Roumaine de Chimie, 2008 - revroum.lew.ro
The synthesis of two new disazo symmetrical dyes suitable for cellulosic substrates and derived from 4, 4'-diaminostilbene-2, 2'-disulphonic acid is described. 1, 3-dihydroxybenzene …
Number of citations: 13 revroum.lew.ro

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